

A Comprehensive Technical Guide to Fmoc-Asp-ODmb for Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-Asp-ODmb*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information on α -Fmoc-L-aspartic acid β -(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester (**Fmoc-Asp-ODmb**), a key building block in solid-phase peptide synthesis (SPPS). Below, we detail its properties, supplier information, and crucial considerations for its application, including the prevalent challenge of aspartimide formation.

Core Compound Specifications

Fmoc-Asp-ODmb and its closely related analogue, Fmoc-Asp(ODmab)-OH, are specialized aspartic acid derivatives designed for use in Fmoc-based peptide synthesis. The ODmb (and Dmab) protecting group on the β -carboxyl group is labile to mild acid, allowing for selective deprotection.

Property	Fmoc-Asp(ODmab)-OH	Fmoc-Asp-ODmab
Synonyms	N- α -Fmoc-L-aspartic acid β -4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester	N- α -Fmoc-L-aspartic acid α -4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester
CAS Number	269066-08-2[1][2]	172611-77-7[3]
Molecular Formula	C ₃₉ H ₄₂ N ₂ O ₈ [2]	C ₃₉ H ₄₂ N ₂ O ₈ [3]
Molecular Weight	666.76 g/mol [3]	666.76 g/mol [3]
Appearance	White to light yellow or beige powder	Powder[3]
Purity (TLC)	≥98%	≥97%[3]
Purity (HPLC)	≥96.0%	≥95.0%[3]
Storage Temperature	15-25°C[3]	15-25°C[3]

Prominent Manufacturers and Suppliers

A variety of chemical suppliers offer **Fmoc-Asp-ODmb** and its derivatives. Key market players include:

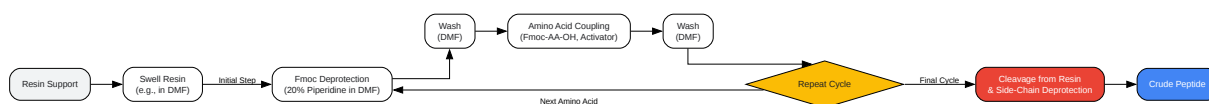
- Sigma-Aldrich (Novabiochem®): A major supplier offering both Fmoc-Asp(ODmab)-OH and Fmoc-Asp-ODmab, providing detailed specifications and supporting documentation.[3]
- Advanced ChemTech: Lists Fmoc-Asp-ODmab as part of their amino acid portfolio.[4]
- Bachem: A well-known manufacturer of peptides and related building blocks, listing **Fmoc-Asp-ODmb**. [5]
- AAPTEC: Supplies Fmoc-Asp(ODmab)-OH for peptide synthesis.[1]
- MedChemExpress: Provides Fmoc-Asp(ODMAB)-OH for research applications.[6]

- GlpBio: Offers Fmoc-Asp(ODmb)-OH with information on its application in the synthesis of N-linked glycopeptides.[7]

Experimental Protocols: Application in Fmoc SPPS

Fmoc-Asp-ODmb is primarily utilized in standard Fmoc solid-phase peptide synthesis protocols. The general workflow involves the iterative addition of Fmoc-protected amino acids to a growing peptide chain on a solid support.

General Fmoc SPPS Cycle



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Figure 1. General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Methodology:

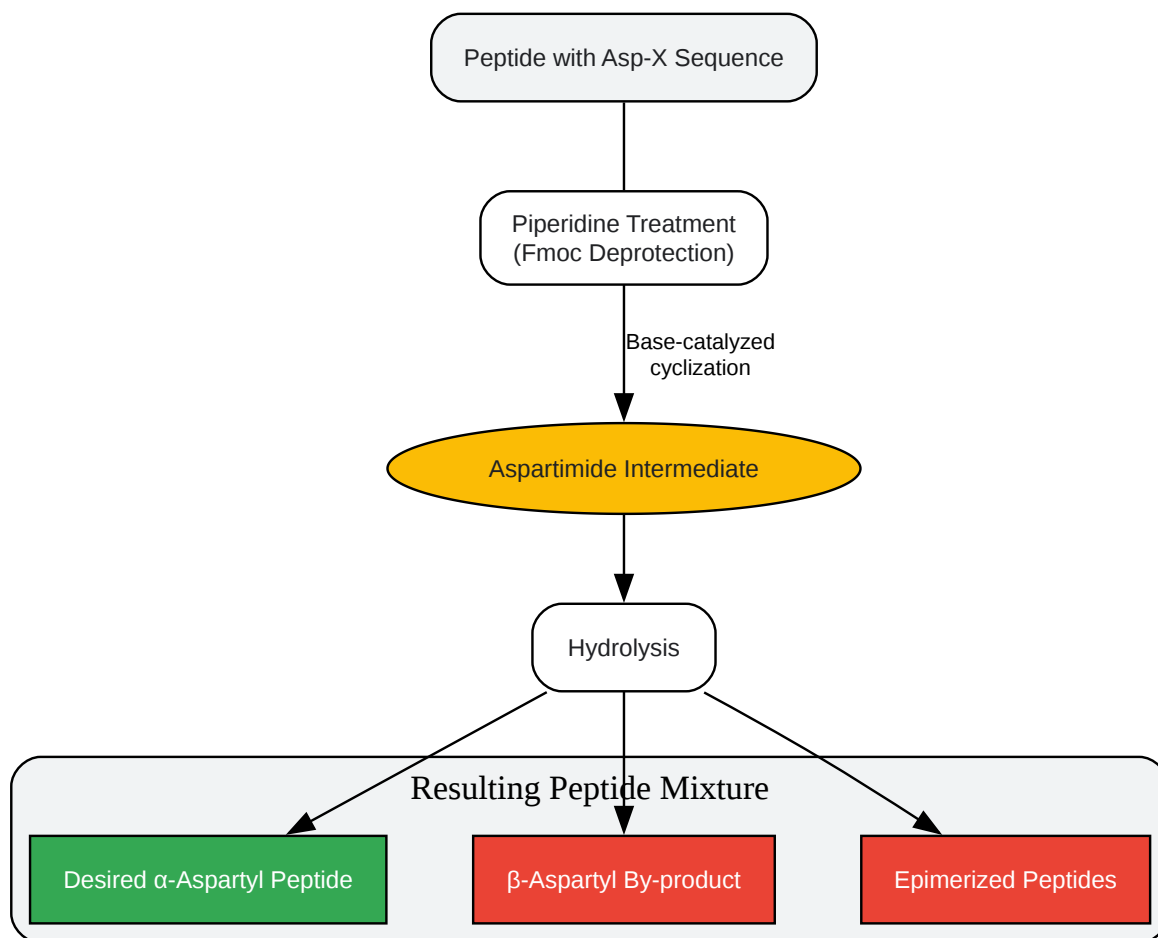
- Resin Swelling: The solid support (e.g., Wang or Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for approximately 1 hour.[8]
- Fmoc Deprotection: The terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF.[8] This step is typically performed for 5-10 minutes and may be repeated.
- Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.
- Amino Acid Coupling: The desired Fmoc-amino acid (in this case, **Fmoc-Asp-ODmb**) is activated using a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM) and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

- **Washing:** The resin is again washed with DMF to remove unreacted reagents.
- **Cycle Repetition:** These steps (2-5) are repeated for each subsequent amino acid in the peptide sequence.
- **Final Cleavage:** After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA) and scavengers.

Critical Issue: Aspartimide Formation

A significant side reaction associated with aspartic acid residues in Fmoc SPPS is the formation of aspartimide. This occurs when the peptide backbone nitrogen attacks the side-chain carbonyl of the Asp residue, particularly when the following amino acid is Glycine, Serine, or Asparagine. This process is base-catalyzed and can be exacerbated by the repeated piperidine treatments during Fmoc deprotection.

Aspartimide formation is problematic as it can lead to a mixture of by-products, including the desired α -aspartyl peptide, the undesired β -aspartyl peptide, and epimerized versions of both, which are often difficult to separate from the target peptide.^[9]



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Figure 2. Pathway of aspartimide formation and subsequent by-products.

While the ODmb protecting group is designed for specific applications, it does not inherently prevent aspartimide formation. Researchers have explored various strategies to mitigate this issue, including the use of alternative protecting groups like 3-methyl-1,5-dinitro-pent-2-en-2-yl (OMpe) or 3,4-dihydro-4-oxobenzo[d][3,4]triazin-3-yl (Odm) or the incorporation of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb).^[10] For particularly difficult sequences, the use of dipeptides such as Fmoc-Aaa-(Dmb)Gly-OH has also been shown to be effective.^[10]

Conclusion

Fmoc-Asp-ODmb is a valuable reagent for the synthesis of complex peptides. A thorough understanding of its properties and the potential for side reactions, particularly aspartimide formation, is critical for its successful application. By selecting the appropriate synthetic strategies and high-quality reagents from reputable suppliers, researchers can effectively incorporate this building block into their drug discovery and development workflows.

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